Olanzapine Lactam Impurity
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Overview
Description
Olanzapine Lactam Impurity is a degradation product of the antipsychotic drug Olanzapine. This compound is formed through oxidative degradation and is often found in commercial preparations of Olanzapine .
Preparation Methods
The synthesis of Olanzapine Lactam Impurity from Olanzapine involves multiple steps. The process typically includes the oxidation and ring-opening of the thiophene ring in Olanzapine . The formation of this impurity is often accompanied by the formation of ketothiolactam. The synthetic route is shown in Scheme 1, with a yield of approximately 7% . Industrial production methods often involve stress conditions such as thermal or oxidative stress to induce the formation of this impurity .
Chemical Reactions Analysis
Olanzapine Lactam Impurity undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to its formation. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Can be reduced back to Olanzapine under specific conditions.
Substitution: Reacts with nucleophiles to form substituted products.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions include ketothiolactam and other oxidative degradation products .
Scientific Research Applications
Olanzapine Lactam Impurity is primarily used in pharmaceutical research. Its applications include:
Product Development: Used to study the stability and degradation pathways of Olanzapine.
Quality Control: Employed in the identification of unknown impurities and the assessment of genotoxic potential.
Method Validation: Used in the validation of analytical methods for Olanzapine and its impurities.
Mechanism of Action
Olanzapine itself acts as an antagonist of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and multiple muscarinic receptors . The impurity may exhibit similar receptor interactions but with reduced efficacy.
Comparison with Similar Compounds
Olanzapine Lactam Impurity can be compared with other impurities of Olanzapine, such as:
Olanzapine Thiolactam: Another oxidative degradation product.
N-Desmethyl Olanzapine: A metabolite of Olanzapine.
Olanzapine EP Impurity A, B, C, D: Various impurities identified in pharmacopoeial standards.
This compound is unique due to its specific formation pathway involving the oxidation and ring-opening of the thiophene ring .
Properties
IUPAC Name |
3-(2-hydroxyprop-1-enyl)-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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